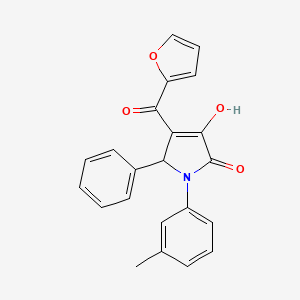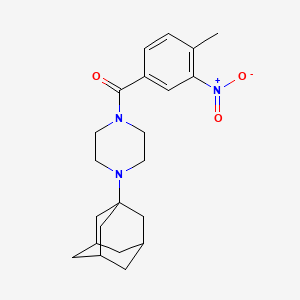![molecular formula C30H31NO4 B11508255 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl butanoate](/img/structure/B11508255.png)
4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BUTANOATE is a complex organic compound with a unique structure that includes a benzo[a]phenanthridin core
Méthodes De Préparation
The synthesis of 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BUTANOATE involves multiple steps. The synthetic route typically starts with the preparation of the benzo[a]phenanthridin core, followed by the introduction of the butanoate group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Hydrolysis: The breakdown of the compound in the presence of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BUTANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BUTANOATE can be compared with other similar compounds, such as:
Benzo[a]phenanthridin derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole derivatives: These compounds contain a five-membered ring with nitrogen atoms and exhibit a wide range of chemical and biological properties.
Propriétés
Formule moléculaire |
C30H31NO4 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] butanoate |
InChI |
InChI=1S/C30H31NO4/c1-5-8-26(33)35-24-14-12-19(15-25(24)34-4)29-28-21(16-30(2,3)17-23(28)32)27-20-10-7-6-9-18(20)11-13-22(27)31-29/h6-7,9-15,29,31H,5,8,16-17H2,1-4H3 |
Clé InChI |
WNMXIOPERNGVGC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-9a-[(Z)-2-(4-methoxyphenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11508173.png)
![N-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11508177.png)
![[4-(Benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl](4-chlorophenyl)methanone](/img/structure/B11508188.png)

![3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11508198.png)

![N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B11508206.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508208.png)

![5-(2,4-dimethylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11508214.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-(propan-2-yl)phenyl}benzenesulfonamide](/img/structure/B11508234.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11508244.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide](/img/structure/B11508259.png)
![1-acetyl-6'-amino-2-oxo-3'-(pyridin-4-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11508260.png)
